2-(Dimethylamino)acetamide
Overview
Description
2-(Dimethylamino)acetamide is an organic compound with the molecular formula C₄H₁₀N₂O. It is a colorless liquid that is commonly used in organic synthesis and as a solvent. The compound is known for its high boiling point and miscibility with water and most organic solvents. It is often utilized in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)acetamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction proceeds as follows: [ \text{CH}_3\text{COOH} \cdot \text{HN(CH}_3\text{)}_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON(CH}_3\text{)}_2 ]
Another method involves the reaction of dimethylamine with methyl acetate, followed by multistage distillation to purify the product .
Industrial Production Methods: In industrial settings, this compound is produced by the dehydration of the salt of dimethylamine and acetic acid. This method yields the compound with high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)acetamide undergoes various chemical reactions, including:
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Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to form acetic acid and dimethylamine: [ \text{CH}_3\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{COOH} + (\text{CH}_3\text{)}_2\text{NH}_2^+ \text{Cl}^- ]
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Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acids: Hydrochloric acid is commonly used for hydrolysis reactions.
Bases: Strong bases like sodium hydroxide are used in substitution reactions.
Major Products:
Acetic Acid: Formed during hydrolysis.
Dimethylamine: Also formed during hydrolysis.
Scientific Research Applications
2-(Dimethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)acetamide involves its ability to act as a nucleophile in various chemical reactions. The dimethylamino group can donate electrons, making the compound reactive towards electrophiles. This property is exploited in many synthetic processes to form new chemical bonds and structures .
Comparison with Similar Compounds
Dimethylacetamide: Similar in structure but lacks the amino group.
Acetamide: Contains an amide group but does not have the dimethylamino substitution.
Uniqueness: 2-(Dimethylamino)acetamide is unique due to its dual functional groups (dimethylamino and acetamide), which confer distinct reactivity and solubility properties. This makes it a versatile compound in both laboratory and industrial applications .
Properties
IUPAC Name |
2-(dimethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOQYHMXRVQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282134 | |
Record name | 2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-44-1 | |
Record name | 2-(Dimethylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 31609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC31609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC24658 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-(dimethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Dimethylamino)acetamide interact with metal ions?
A1: this compound (pdgH) acts as a terdentate ligand, meaning it can bind to a metal ion through three donor atoms. Specifically, it coordinates to metal ions like Platinum, Palladium, Nickel, and Copper via the deprotonated amide-N, pyridine-N, and amino-N atoms [, ]. This coordination forms stable metal complexes with square planar geometry for Platinum, Palladium, and Nickel, and a tetragonally distorted octahedral structure for Copper [].
Q2: What can you tell us about the trans-influence of the amide-nitrogen in this compound complexes?
A2: Infrared spectroscopy studies on the metal complexes of this compound revealed that the trans-influence of the coordinating amide-N atom is comparable in strength to that of a sulfide-S atom []. This finding suggests that the amide-N exerts a considerable influence on the bonding and properties of the ligand positioned opposite to it in the metal complex.
Q3: Does the structure of this compound have any noticeable effects on the electronic spectra of its metal complexes?
A3: Yes, the nature of the acid amide groups, whether aliphatic or aromatic, influences the electronic spectra of this compound metal complexes, particularly those of Palladium and Platinum []. This suggests that the electronic properties and transitions within the ligand are sensitive to the nature of the substituents attached to the amide group.
Q4: Are there any known applications of this compound derivatives in agriculture?
A4: Derivatives of this compound, like methyl 4-[2-(2-dimethylamino acetamide) phenyl]-3-thioallophanate, are known to exhibit fungicidal activity []. This particular compound, along with other benzimidazole-derived fungicides, has shown efficacy against plant pathogenic fungi like Rhizoctonia solani and Rhizoctonia bataticola []. These findings highlight the potential of this compound derivatives as active ingredients in fungicide formulations for crop protection.
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